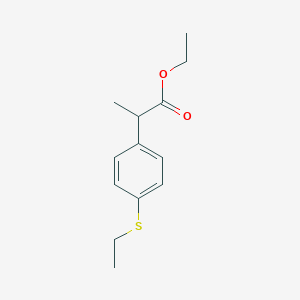
Ethyl 2-(4-ethylsulfanylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-ethylsulfanylphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-ethylsulfanylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylsulfanylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-ethylsulfanylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Ethyl 2-(4-ethylsulfanylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-ethylsulfanylphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-ethylsulfanylphenyl)propanoate can be compared with other esters and phenyl derivatives:
Ethyl benzoate: Similar ester structure but lacks the ethylsulfanyl group, resulting in different chemical and biological properties.
Methyl 4-ethylsulfanylbenzoate: Similar phenyl substitution but with a different ester group, leading to variations in reactivity and applications.
Propyl 2-(4-ethylsulfanylphenyl)propanoate: Similar ester and phenyl substitution but with a different alkyl chain length, affecting its physical and chemical properties.
This compound stands out due to the presence of the ethylsulfanyl group, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H18O2S |
|---|---|
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
ethyl 2-(4-ethylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2S/c1-4-15-13(14)10(3)11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3 |
Clé InChI |
MRJLJTBIENFHDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC=C(C=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


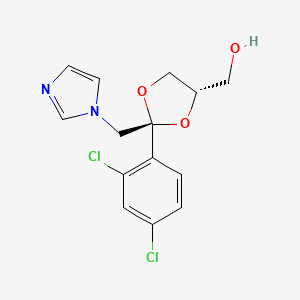
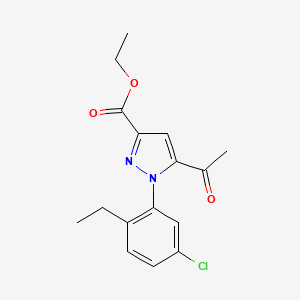
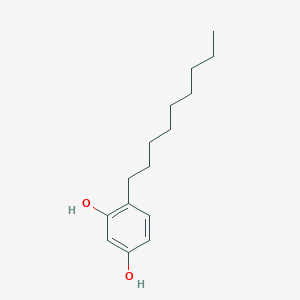
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
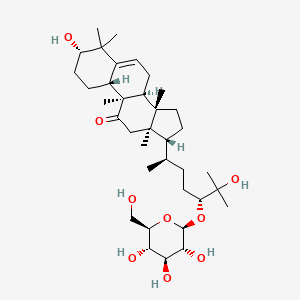
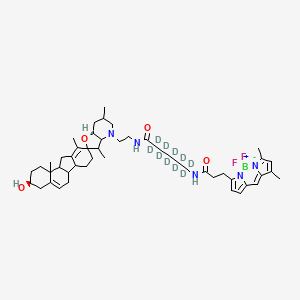
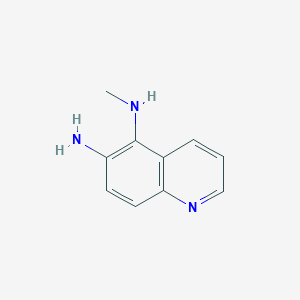
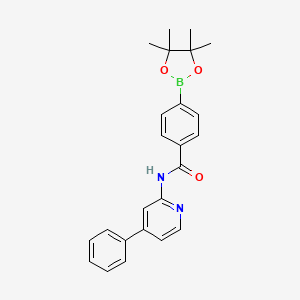

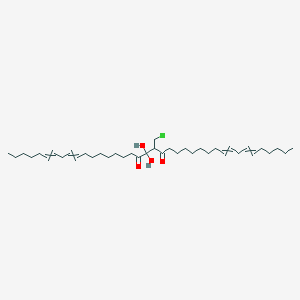
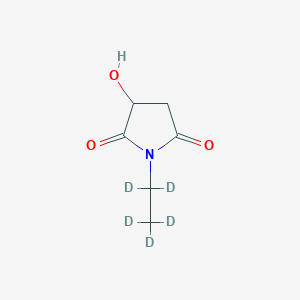
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
